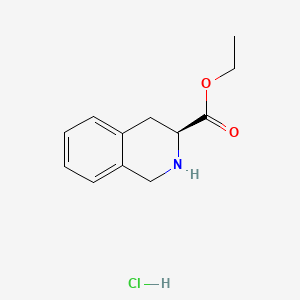

H-Tic-Oet.HCl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743904 | |

| Record name | Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-56-8 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Tic in Peptide Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide science and drug discovery, the precise control of a peptide's three-dimensional structure is paramount to its biological activity, stability, and therapeutic potential. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists employ a variety of strategies to introduce conformational rigidity. One of the most effective approaches is the incorporation of constrained amino acids. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a powerful tool for inducing specific secondary structures, particularly β-turns. This technical guide provides an in-depth exploration of the role of Tic in dictating peptide conformation, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

The Structural Impact of Tic Incorporation

Tic is a cyclic amino acid analog of phenylalanine, characterized by a bicyclic structure that severely restricts the rotational freedom of the peptide backbone. This inherent rigidity is the primary reason for its utility in peptidomimetic design.

Induction of β-Turns

The most significant and well-documented role of Tic is its propensity to induce and stabilize β-turn conformations. A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a crucial feature for the overall topology of many biologically active peptides. The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that is highly favorable for the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a hallmark of a β-turn.

The incorporation of Tic typically leads to the formation of a type I or type III β-turn, depending on the surrounding amino acid sequence and the stereochemistry of the Tic residue. The dihedral angles (φ and ψ) of the Tic residue and the subsequent residue in the peptide chain are key determinants of the specific turn type.

Quantitative Conformational Analysis of Tic-Containing Peptides

The precise conformational effects of Tic incorporation are elucidated through a combination of spectroscopic and crystallographic techniques. The following table summarizes key quantitative data from studies on Tic-containing peptides.

| Peptide Sequence | Position of Tic | Dihedral Angle (φ) of Tic | Dihedral Angle (ψ) of Tic | Induced β-Turn Type | Method of Analysis | Reference |

| H-Tyr-Tic -Phe-Phe-NH2 | 2 | -77.6° | 15.6° | Type I | NMR Spectroscopy | [1][2][3] |

| H-Dmt-Tic -NH-CH(CH2-C6H4-p-NO2)-CH2-N(CH3)2 | 2 | -60.2° | 142.1° | N/A (part of a larger constrained system) | X-ray Crystallography |

Impact on Biological Activity: A Case Study of Endomorphin-2 Analogues

Endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. However, its therapeutic potential is limited by its poor metabolic stability. The incorporation of Tic has been explored as a strategy to develop more potent and stable EM-2 analogues.

In a study of EM-2 analogues, the replacement of Proline at position 2 with Tic resulted in a significant increase in binding affinity for the μ-opioid receptor. This enhanced affinity is attributed to the Tic-induced β-turn, which pre-organizes the peptide into a conformation that is favorable for receptor binding.

| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |

| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | 0.69 |

| EM-2 Analogue | H-Tyr-Tic -Phe-Phe-NH2 | 0.18 |

This four-fold increase in binding affinity highlights the profound impact of Tic-induced conformational constraint on the biological activity of a peptide.

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of Tic-containing peptides relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.

Sample Preparation:

-

Synthesize the Tic-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified peptide to obtain a dry powder.

-

Dissolve the peptide in a deuterated solvent (e.g., DMSO-d6 or CD3OH) to a final concentration of 1-5 mM.

-

Transfer the sample to a high-quality NMR tube.

Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[1]

-

Key 2D NMR experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., 13C or 15N), aiding in resonance assignment.

-

Structure Calculation:

-

Assign all proton, carbon, and nitrogen resonances using the combination of COSY, TOCSY, and HSQC spectra.

-

Identify and quantify NOE cross-peaks from the NOESY spectrum to generate a list of inter-proton distance restraints.

-

Measure coupling constants (e.g., 3JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints (φ angles).[4]

-

Use a molecular modeling software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

-

Analyze the resulting structures to determine the dihedral angles of the Tic residue and the overall peptide conformation.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Methodology:

-

Crystallization:

-

Dissolve the purified Tic-containing peptide in a suitable solvent to a high concentration.

-

Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.[5][6]

-

Optimize the conditions that yield single, well-diffracting crystals.[5][6]

-

-

Data Collection:

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).

-

Build an initial atomic model into the resulting electron density map.

-

Refine the model against the experimental data to improve its geometry and fit to the electron density.

-

Validate the final structure using various quality metrics.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

Experimental Parameters:

-

Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.

-

Use a quartz cuvette with a short path length (e.g., 0.1 cm).

-

Acquire CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.[9]

-

Record the spectra as an average of multiple scans to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer from the peptide spectrum to obtain the final CD spectrum.

-

The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil). A characteristic CD spectrum with a minimum around 205 nm and a positive peak around 220-230 nm is indicative of a β-turn conformation.[10]

Signaling Pathways and Logical Relationships

The incorporation of Tic can significantly influence how a peptide interacts with its biological target, thereby modulating downstream signaling pathways. A generic representation of a peptide-GPCR signaling cascade is depicted below. The stabilization of a bioactive conformation by Tic can enhance the peptide's affinity and efficacy in initiating such cascades.

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a Tic-containing peptide.

Conclusion

The incorporation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a highly effective strategy in peptidomimetic design for inducing and stabilizing β-turn conformations. This conformational constraint can lead to a significant enhancement of a peptide's biological activity, as evidenced by increased receptor binding affinity. The precise structural consequences of Tic incorporation can be rigorously characterized using a combination of NMR spectroscopy, X-ray crystallography, and circular dichroism. The ability to rationally design peptides with predefined three-dimensional structures using constrained amino acids like Tic is a cornerstone of modern drug discovery, enabling the development of more potent, selective, and stable peptide-based therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR spectroscopy in the conformational analysis of peptides: an overview. [iris.cnr.it]

- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. A Circular Dichroism and Infrared Study of β-Turn Formation in Repeat Peptides of Elastin – Oriental Journal of Chemistry [orientjchem.org]

In-Depth Technical Guide: H-Tic-Oet.HCl (CAS Number 15912-56-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tic-Oet.HCl, identified by the CAS number 15912-56-8, is the hydrochloride salt of (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a significant scaffold in medicinal chemistry known for a wide range of biological activities. The constrained cyclic structure of the THIQ nucleus makes it a valuable building block in the design of novel therapeutic agents, particularly those targeting the central nervous system and cardiovascular system. This technical guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential therapeutic applications of this compound and its derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 15912-56-8 | N/A |

| Molecular Formula | C₁₂H₁₆ClNO₂ | N/A |

| Molecular Weight | 241.72 g/mol | N/A |

| IUPAC Name | (S)-ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | N/A |

| Synonyms | This compound, (S)-3-Ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolinium chloride | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | N/A |

| Storage Conditions | Store at 2-8°C in a dry, dark place. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound and related THIQ derivatives is a well-documented area of organic chemistry. The core tetrahydroisoquinoline structure is often formed via the Pictet-Spengler reaction.

General Synthesis of Racemic 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride

A common synthetic route to the racemic mixture of the ethyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves a multi-step process.

Experimental Workflow:

The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the strategies, synthesis, and analysis of peptides incorporating constrained amino acids. By reducing conformational flexibility, these modifications offer a powerful approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity, thereby paving the way for a new generation of sophisticated therapeutics.

Core Principles and Advantages of Conformational Constraint

Native peptides often exist as a dynamic ensemble of conformations in solution. This flexibility is a double-edged sword: while it allows for adaptation to various binding partners, it also carries a significant entropic penalty upon binding to a specific target. Furthermore, the extended conformations recognized by proteases make them susceptible to rapid degradation.

Introducing conformational constraints locks the peptide into a more defined, bioactive structure. This pre-organization minimizes the entropic cost of binding, leading to enhanced binding affinity.[1] A rigid structure can also sterically hinder the approach of proteases, dramatically increasing the peptide's half-life in biological systems.

Strategies for Inducing Conformational Constraint

A variety of chemical modifications can be employed to restrict the conformational freedom of a peptide. The choice of strategy depends on the desired secondary structure and the specific therapeutic target.

-

N-Alkylation (e.g., N-Methylation): The substitution of a backbone amide proton with a methyl group is a subtle yet powerful modification.[2][3] This change eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets but can also favor specific cis-amide bond conformations and protect against proteolysis. N-methylation has been shown to improve pharmacokinetic properties, including cell permeability and bioavailability.[2][4]

-

α,α-Disubstitution (e.g., α-Methylation): Introducing a second substituent, such as a methyl group, at the α-carbon of an amino acid residue restricts the allowable values of the Ramachandran (φ, ψ) dihedral angles. This modification is a potent inducer of helical or turn-like structures and can significantly enhance proteolytic stability.[5][6]

-

Side-Chain to Side-Chain or Backbone Cyclization: Covalently linking amino acid side chains or connecting a side chain to the peptide backbone creates a macrocycle. This is one of the most effective methods for rigidifying a peptide's structure. Common cyclization strategies include:

-

Lactam Bridges: Forming an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues.

-

Disulfide Bridges: Oxidative coupling of two cysteine residues to form a cystine bridge.

-

Click Chemistry: Utilizing bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition.

-

-

Peptide Stapling: This technique involves introducing two unnatural amino acids bearing olefinic side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions within a peptide sequence (commonly i and i+4 or i and i+7). A subsequent ring-closing metathesis reaction forms a hydrocarbon "staple" that locks the peptide into an α-helical conformation. This strategy has proven highly effective for stabilizing helices involved in protein-protein interactions (PPIs).

Impact on Peptide Properties: Quantitative Insights

The introduction of constraints leads to measurable improvements in key biopharmaceutical properties. The following tables summarize representative data from the literature.

Table 1: Effect of N-Methylation on Peptide Permeability

| Compound | Sequence | N-Methylated Residues | Permeability (%T)a | H-D Exchange Half-life (Amide 1 / Amide 2) |

| 1 | cyclo[Pro-Phe-DTrp-Lys-Thr-Phe] | None | 9.5 ± 1.9 | - |

| 3 | cyclo[Pro(NMe)-Phe-DTrp-Lys(NMe)-Thr-Phe] | Pro, Lys | 23.3 ± 1.8 | >24 h / >24 h |

| 7 | cyclo[Pro-Phe-DTrp(NMe)-Lys(NMe)-Thr-Phe(NMe)] | DTrp, Lys, Phe | 5.7 ± 0.9 | <3 min / ~2 h |

aData derived from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher %T indicates greater passive diffusion. Data from[7].

Table 2: Binding Affinity of Stapled Peptides Targeting the MDM2/MDMX-p53 Interaction

| Peptide | Stapling Positions | Target | Binding Affinity (Kd or Ki, nM) |

| PMI (linear) | N/A | MDM2 | 0.49 |

| PMI (linear) | N/A | MDMX | 2.4 |

| ATSP-7041 (stapled) | i, i+7 | MDM2 | 18 |

| ATSP-7041 (stapled) | i, i+7 | MDMX | 9.5 |

| SAH-p53-8 (stapled) | i, i+7 | MDM2 | 5.7 |

Data compiled from fluorescence polarization-based competitive binding assays.[4][6]

Design, Synthesis, and Analysis Workflow

The development of a constrained peptide therapeutic is a systematic process that integrates computational design, chemical synthesis, and biophysical analysis.

Caption: A systematic workflow for the development of constrained peptides.

The cornerstone of peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) method, which involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble resin support.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Case Study: Stapled Peptides Reactivating the p53 Tumor Suppressor Pathway

The interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX, is a critical control point in cell cycle regulation and a prime target for cancer therapy. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and degradation of p53. Peptides derived from the p53 transactivation domain can disrupt this interaction, but they lack stability and cell permeability.

Hydrocarbon stapling has been successfully used to create stabilized α-helices of p53 (SAH-p53) that can penetrate cells, bind to MDM2/MDMX with high affinity, and reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

Caption: Stapled peptides block MDM2, restoring p53's tumor suppressor function.

Detailed Experimental Protocols

Synthesis of an N-Methylated Amino Acid Building Block

This protocol outlines a solid-phase method for synthesizing Fmoc-N-methyl-amino acids using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, based on the Biron-Kessler method.[4]

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate or methyl iodide

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading: Swell 2-CTC resin in DCM. Dissolve 2 equivalents of the Fmoc-amino acid and 4 equivalents of DIPEA in DCM and add to the resin. Shake for 1-2 hours. Cap any unreacted sites with methanol.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.

-

Sulfonylation: Dissolve 3 equivalents of o-NBS-Cl and 6 equivalents of collidine in NMP. Add to the resin and shake for 1-2 hours to protect the primary amine.

-

Methylation: Prepare two solutions. Solution B: 6 equivalents of DBU in NMP. Solution C: 5 equivalents of dimethyl sulfate in NMP. Add Solution B to the resin and shake for 3 minutes. Add Solution C and shake for an additional 2 minutes. Repeat this process two more times.

-

Sulfonyl Deprotection: Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP for 15 minutes. Repeat once.

-

Fmoc Protection: Add 3 equivalents of Fmoc-OSu and 3 equivalents of DIPEA in DMF to the resin and shake for 2 hours to protect the newly formed N-methyl amine.

-

Cleavage: Wash the resin with DMF and DCM. Cleave the N-methylated amino acid from the resin by treating it four times with a solution of 1% TFA in DCM for 1 minute each time. Collect the filtrate into water to precipitate the product while keeping side-chain protecting groups intact.

-

Purification: Extract the product, dry, and purify via standard methods (e.g., recrystallization or chromatography).

Proteolytic Stability Assay via RP-HPLC

This protocol assesses the stability of a peptide in the presence of a specific protease or in serum/plasma.

Materials:

-

Purified peptide stock solution (e.g., 1 mg/mL in water or buffer)

-

Protease solution (e.g., Trypsin, Chymotrypsin) or fresh human/rat serum

-

Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA or Acetonitrile with 1% TFA)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mobile Phases: A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, peptide stock solution, and the protease/serum solution to a final peptide concentration of ~50-100 µM. Prepare a control sample without the protease/serum.

-

Incubation: Incubate the reaction and control tubes at 37°C.

-

Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic degradation.

-

Analysis: Centrifuge the quenched samples to pellet any precipitated proteins. Analyze the supernatant by RP-HPLC.

-

Data Processing: Integrate the peak area corresponding to the intact peptide at each time point.

-

Calculation: Calculate the percentage of peptide remaining at each time point relative to the T=0 time point (normalized using the control sample). Plot the percentage of intact peptide versus time to determine the peptide's half-life (t1/2) under the assay conditions.

Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy

This protocol provides a method to determine the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.

Materials:

-

Purified peptide, lyophilized

-

Appropriate solvent/buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance below 200 nm (e.g., Tris, high chloride concentrations).

-

CD Spectropolarimeter

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

-

Nitrogen gas source for purging the instrument

Procedure:

-

Instrument Preparation: Turn on the instrument lamp and allow it to warm up for at least 30 minutes. Purge the sample compartment with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration (e.g., via UV absorbance at 280 nm if Trp/Tyr are present, or by quantitative amino acid analysis). Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL (or ~50 µM).

-

Baseline Correction: Fill the cuvette with the same buffer used for the peptide sample. Place it in the sample holder and record a baseline spectrum (e.g., from 260 nm to 190 nm).

-

Sample Measurement: Empty the cuvette, rinse it with the peptide solution, and then fill it with the peptide solution. Record the sample spectrum under the same conditions as the baseline.

-

Data Processing:

-

Subtract the baseline spectrum from the sample spectrum to obtain the corrected CD signal.

-

Convert the observed ellipticity (θ) in millidegrees (mdeg) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * MRW) / (10 * c * l) Where:

-

θ = observed ellipticity (mdeg)

-

MRW = Mean Residue Weight (molecular weight of the peptide / number of amino acids)

-

c = concentration of the peptide in g/mL

-

l = path length of the cuvette in cm

-

-

-

Structural Interpretation: Analyze the resulting spectrum. A characteristic α-helical structure shows two negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. A β-sheet structure typically shows a negative band around 218 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Conclusion

Constrained amino acids are indispensable tools in modern peptide design, providing a rational and effective means to enhance the therapeutic potential of peptide-based drugs. By enforcing conformational rigidity, these modifications can simultaneously improve binding affinity, increase metabolic stability, and fine-tune bioavailability. The continued development of novel constraining strategies, coupled with advanced computational and analytical techniques, promises to expand the landscape of "undruggable" targets and deliver a new wave of highly specific and potent peptide therapeutics.

References

- 1. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

H-Tic-Oet.HCl molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological context of H-Tic-Oet.HCl. Due to the limited publicly available data on this specific molecule, this guide also includes information on the broader class of Tic-containing compounds and relevant experimental methodologies.

Core Molecular Data

This compound is the hydrochloride salt of the ethyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The "Tic" designation is a common abbreviation for the tetrahydroisoquinoline-3-carboxylic acid core, a constrained amino acid analog of phenylalanine.[1][2] The "Oet" signifies an ethyl ester modification. Such amino acid esters are frequently used in peptide synthesis and drug design to enhance properties like cell permeability.[3][4][]

| Parameter | Value | Source |

| Full Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₆ClNO₂ | [6] |

| Molecular Weight | 241.71 g/mol | [6] |

| Synonyms | This compound | - |

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride

This protocol is based on a known synthesis of a closely related compound and employs a standard esterification method.[7]

Materials:

-

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

-

Methanol (or Ethanol for direct ethyl ester formation)

-

Thionyl chloride

-

Diethyl ether

Procedure:

-

A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (e.g., 23.2 g) and methanol (200 ml) is cooled in an ice bath.[7]

-

Thionyl chloride (e.g., 15.4 ml) is added dropwise to the cooled mixture.[7]

-

The reaction mixture is then heated to reflux for approximately 4 hours.[7]

-

Following reflux, the mixture is evaporated to remove the solvent.[7]

-

The resulting solid residue is triturated in diethyl ether to yield the ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.[7]

Potential Biological Context and Signaling Pathways

The Tic scaffold is a rigid analog of phenylalanine and is often incorporated into peptidomimetics to target various receptors and enzymes.[1][2] A significant application of Tic-containing compounds is in the development of ligands for opioid receptors.[1][2] Therefore, it is plausible that this compound or molecules derived from it could interact with opioid receptor signaling pathways.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade.[8][9][10] The canonical pathway involves the coupling to inhibitory G proteins (Gi/o).[8][9]

This leads to:

-

Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8][9]

-

Modulation of ion channels, specifically the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release).[8][9][11]

Hypothetical Experimental Workflow

To determine if this compound interacts with opioid receptors, a standard workflow for GPCR ligand characterization would be employed. This involves an initial binding assay to assess affinity, followed by a functional assay to determine efficacy (agonist, antagonist, etc.).

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for a specific opioid receptor subtype (e.g., mu, delta, kappa).

Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to the receptor.

General Protocol:

-

Preparation of Membranes: Cell membranes expressing the opioid receptor of interest are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the inhibitory concentration (IC₅₀) of this compound, from which the binding affinity (Ki) can be determined.

cAMP Functional Assay

Objective: To determine the functional effect of this compound on opioid receptor signaling.

Principle: Since opioid receptors are typically Gi-coupled, their activation leads to a decrease in intracellular cAMP. This assay measures changes in cAMP levels in response to the test compound.[12][13][14]

General Protocol:

-

Cell Culture: Cells expressing the opioid receptor of interest are cultured.

-

Stimulation: Cells are treated with varying concentrations of this compound. To measure antagonistic activity, cells are co-treated with a known agonist.

-

Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent reporter assays).[12][13][14][15]

-

Data Analysis: The results will indicate whether this compound acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACIDETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 13. cAMP-Glo™ Assay Protocol [promega.in]

- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

H-Tic-Oet.HCl: A Conformationally Constrained Phenylalanine Analog for Advanced Peptide and Peptidomimetic Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tic-Oet.HCl, chemically known as (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is a synthetic, conformationally restricted amino acid analog of phenylalanine. Its rigid bicyclic structure makes it a valuable building block in medicinal chemistry, particularly in the design of peptides and peptidomimetics with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core functions of this compound in drug development, with a focus on its role as a key structural motif in bioactive peptides. Detailed experimental protocols for its synthesis and incorporation into peptide chains are provided, alongside visualizations of key chemical pathways.

Introduction: The Role of Conformational Constraint in Drug Design

The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of natural peptide chains can lead to poor receptor affinity, lack of selectivity, and susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists employ conformationally constrained amino acid analogs to lock the peptide backbone into a bioactive conformation.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), the core scaffold of this compound, serves as a rigid analog of phenylalanine[1]. By incorporating the α-carbon and the phenyl ring into a bicyclic system, the torsional angles of the peptide backbone are significantly restricted. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.

Physicochemical Properties and the Function of the Ethyl Ester and Hydrochloride Salt

This compound is the ethyl ester derivative of Tic, formulated as a hydrochloride salt. Each component of this molecule serves a distinct purpose in its application in medicinal chemistry.

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | Sigma-Aldrich |

| Synonym | This compound | - |

| CAS Number | 15912-56-8 | Sigma-Aldrich |

| Molecular Formula | C₁₂H₁₅NO₂·HCl | Calculated |

| Molecular Weight | 241.72 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Inert atmosphere | Sigma-Aldrich |

| Purity | ≥95% | Sigma-Aldrich |

The Ethyl Ester (-Oet): A Prodrug and Synthetic Handle

The ethyl esterification of the carboxylic acid group in this compound serves two primary functions:

-

Prodrug Strategy: The ester group increases the lipophilicity of the molecule compared to the free carboxylic acid. This can enhance its ability to cross cell membranes. Once inside the cell, the ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid form. This strategy is often employed to improve the pharmacokinetic profile of a drug.

-

Carboxyl Group Protection: In peptide synthesis, the carboxylic acid group of an amino acid must be protected to prevent unwanted side reactions during the coupling of the amino group to the growing peptide chain. The ethyl ester serves as a simple and effective protecting group.

The Hydrochloride Salt (.HCl): Enhancing Solubility and Stability

The formation of a hydrochloride salt is a common practice in drug development to improve the physicochemical properties of a compound. The primary advantages of the hydrochloride salt form of this compound include:

-

Increased Aqueous Solubility: The salt form is generally more soluble in water and physiological fluids compared to the free base. This is crucial for handling, formulation, and bioavailability.

-

Improved Stability and Shelf-life: The salt form is often more crystalline and less prone to degradation than the free base, leading to a longer shelf-life.

-

Ease of Handling: The crystalline nature of the salt makes it easier to weigh and handle in a laboratory setting.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the formation of the Tic scaffold, followed by esterification.

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

The Tic core is synthesized via the Pictet-Spengler reaction, using phenylalanine as the starting material.

Protocol:

-

A mixture of L-phenylalanine (40 g), formaldehyde (37% w/v in water, 91 ml), and concentrated hydrochloric acid (310 ml) is prepared in a round-bottom flask equipped with a reflux condenser[2].

-

The mixture is stirred and heated to reflux for 4 hours[2].

-

After reflux, the reaction mixture is stored at ambient temperature for 16 hours to allow for precipitation[2].

-

The precipitate is collected by filtration, washed with cold water, and then with acetone to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[2].

Esterification to Form this compound

The carboxylic acid of Tic is then esterified using ethanol in the presence of an acid catalyst.

Protocol:

-

A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (23.2 g) and ethanol (200 ml) is cooled in an ice-bath.

-

Thionyl chloride (15.4 ml) is added dropwise to the cooled mixture.

-

The mixture is then heated to reflux for 4 hours.

-

Following reflux, the mixture is evaporated to dryness.

-

The solid residue is triturated in diethyl ether to yield ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (this compound)[3].

References

- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. 1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACIDETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

H-Tic-Oet.HCl: A Chiral Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, commonly known as H-Tic-Oet.HCl, is a pivotal chiral building block in the synthesis of a class of pharmaceuticals known as Angiotensin-Converting Enzyme (ACE) inhibitors. This guide provides a comprehensive overview of its properties, synthesis, and application in the development of drugs targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its properties are summarized in the table below.

| Property | Value |

| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |

| Synonyms | This compound, (S)-Tic-OEt.HCl |

| CAS Number | 15912-56-8 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.72 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥95% |

| Storage | 2-8°C, under inert atmosphere |

Synthesis of Chiral this compound

The synthesis of enantiomerically pure (S)-H-Tic-Oet.HCl is a critical step in the production of ACE inhibitors. The process typically involves a two-stage approach: the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic this compound via Pictet-Spengler Reaction

The core tetrahydroisoquinoline structure is synthesized using the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol:

-

Reaction Setup: A mixture of phenylalanine (1 equivalent), formaldehyde (37% aqueous solution, 2.5 equivalents), and concentrated hydrochloric acid is prepared in a reaction vessel.

-

Reaction Conditions: The mixture is stirred and heated to reflux for 4 hours.

-

Crystallization: The reaction is then cooled to ambient temperature and stored for 16 hours to allow for the precipitation of racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Isolation: The precipitate is filtered, washed with cold water and acetone, and dried to yield the racemic acid.

-

Esterification: The racemic acid (1 equivalent) is suspended in methanol. The mixture is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise.

-

Reflux: The mixture is heated to reflux for 4 hours.

-

Workup: The solvent is removed under reduced pressure, and the solid residue is triturated with diethyl ether to yield racemic ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

Logical Relationship of the Pictet-Spengler Reaction

Caption: Pictet-Spengler reaction mechanism for tetrahydroisoquinoline synthesis.

Chiral Resolution of Racemic this compound

The separation of the desired (S)-enantiomer from the racemic mixture is achieved through chiral resolution, typically using a chiral resolving agent like tartaric acid.

Experimental Protocol:

-

Salt Formation: The racemic ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate free base is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of a chiral resolving agent, such as L-(-)-tartaric acid, is added.

-

Diastereomeric Salt Crystallization: The solution is heated to obtain a clear solution and then allowed to cool slowly. The less soluble diastereomeric salt of (S)-H-Tic-Oet with L-tartaric acid will preferentially crystallize.

-

Isolation of Diastereomeric Salt: The crystals are collected by filtration and can be recrystallized to improve enantiomeric purity.

-

Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free (S)-ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

-

Extraction: The free base is extracted into an organic solvent (e.g., dichloromethane).

-

Formation of Hydrochloride Salt: The organic extract is dried, and the solvent is evaporated. The residue is dissolved in a suitable solvent (e.g., diethyl ether), and hydrogen chloride gas or a solution of HCl in an organic solvent is added to precipitate the (S)-ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

-

Final Product: The precipitate is filtered and dried to yield the final product.

| Step | Reagents and Conditions | Typical Yield | Enantiomeric Excess (e.e.) |

| Pictet-Spengler & Esterification | Phenylalanine, Formaldehyde, HCl, Thionyl Chloride, Methanol/Ethanol | 60-70% (racemic) | N/A |

| Chiral Resolution | L-(-)-Tartaric Acid, Ethanol, NaOH, HCl | 35-45% (based on racemate) | >99% |

Application in the Synthesis of ACE Inhibitors: The Case of Quinapril

(S)-H-Tic-Oet.HCl is a key precursor for the synthesis of quinapril, an ACE inhibitor used to treat hypertension and heart failure.

Experimental Workflow:

The synthesis involves the coupling of (S)-H-Tic-Oet.HCl with another chiral intermediate, (2S,4S)-2-(4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester.

Caption: Synthetic workflow for Quinapril using this compound.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors, synthesized from this compound, exert their therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Signaling Pathway:

The diagram below illustrates the RAAS pathway and the point of intervention by ACE inhibitors.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the action of ACE inhibitors.

By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.

Conclusion

This compound is a valuable and indispensable chiral building block in medicinal chemistry. Its efficient and enantioselective synthesis is crucial for the production of life-saving ACE inhibitors. A thorough understanding of its properties, synthesis, and the biological pathways it helps to modulate is essential for researchers and professionals in the field of drug development.

The Stereochemical Landscape of Tic Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine, has emerged as a critical structural motif in medicinal chemistry. Its rigid framework allows for the precise orientation of pharmacophoric elements, making it an invaluable tool in the design of peptides and small molecules with enhanced potency, selectivity, and metabolic stability. The stereochemistry at the C3 chiral center, and in relation to other stereocenters within a molecule, profoundly dictates the biological activity of Tic-containing compounds. This technical guide provides an in-depth exploration of the stereochemistry of Tic derivatives, focusing on their synthesis, conformational analysis, receptor binding, and the signaling pathways they modulate.

The Decisive Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in Tic derivatives is a paramount determinant of their interaction with biological targets.[1] Enantiomers of a chiral drug can exhibit widely different pharmacological effects, with one being therapeutic while the other is inactive or even toxic.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact selectively with different stereoisomers.[3][4]

In the context of Tic derivatives, this stereoselectivity is prominently observed in their interactions with opioid receptors. The orientation of the aromatic ring and the carboxylic acid group, dictated by the (R) or (S) configuration at the C3 position, governs the binding affinity and functional activity (agonist versus antagonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Quantitative Analysis of Stereoisomer-Receptor Interactions

The influence of stereochemistry on the biological activity of Tic derivatives is quantitatively demonstrated through receptor binding assays. The binding affinity, typically expressed as the inhibition constant (Ki), varies significantly between different diastereomers of Tic-containing peptides.

| Peptide Derivative | Stereochemistry | Receptor | Binding Affinity (Ki, nM) | Activity |

| TIPP (Tyr-Tic -Phe-Phe) | (S)-Tic | δ-opioid | 0.2 - 1.5 | Antagonist |

| TIPP (Tyr-Tic -Phe-Phe) | (R)-Tic | δ-opioid | > 10,000 | Inactive |

| Dmt-Tic -NH-CH(CH2-Bid)COOH | (S)-Tic | δ-opioid | 0.042 | Agonist |

| Dmt-Tic -NH-CH(CH2-Bid)COOH | (R)-Tic | δ-opioid | Significantly Lower | Lower Agonist Potency |

Note: The values presented are representative and compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[5][6]

Conformational Analysis: Unveiling the 3D Structure

The conformational preferences of Tic derivatives, which are directly influenced by their stereochemistry, are elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.

NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for determining the conformation of Tic derivatives in solution. The vicinal coupling constants (³J) between protons on adjacent atoms are related to the dihedral angle between them, as described by the Karplus equation.[7] By measuring these coupling constants, the preferred rotamers and the overall conformation of the molecule can be deduced.

| Coupling Constant | Dihedral Angle (Φ) | Implication for Conformation |

| ³J(Hα, Hβ) | ~0° or ~180° | Extended or anti-periplanar conformation |

| ³J(Hα, Hβ) | ~90° | Gauche conformation |

X-ray Crystallography

X-ray crystallography provides a high-resolution, solid-state structure of Tic derivatives, offering a precise picture of bond lengths, bond angles, and dihedral angles.[8][9] This technique is invaluable for visualizing the exact spatial arrangement of the molecule and for understanding its intermolecular interactions within a crystal lattice.

Experimental Protocols

Asymmetric Synthesis of (S)-Tic

The enantioselective synthesis of Tic derivatives is crucial for accessing stereochemically pure compounds for biological evaluation. One common approach is the use of a chiral auxiliary.[10]

Workflow for Asymmetric Synthesis of (S)-Tic:

Caption: Asymmetric synthesis workflow.

Methodology:

-

Attachment of Chiral Auxiliary: An achiral precursor, such as a substituted phenethylamine, is reacted with a chiral auxiliary, for example, an Evans oxazolidinone, to form a chiral intermediate.

-

Diastereoselective Cyclization: The intermediate undergoes a diastereoselective intramolecular cyclization reaction, often promoted by a Lewis acid, to form the tetrahydroisoquinoline ring system. The stereochemistry of the chiral auxiliary directs the formation of one diastereomer over the other.

-

Cleavage of Auxiliary: The chiral auxiliary is subsequently cleaved, typically by hydrolysis, to yield the enantiomerically enriched Tic derivative.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired stereoisomer with high enantiomeric excess.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity of a Tic derivative for opioid receptors.[11][12][13]

Workflow for Radioligand Binding Assay:

Caption: Radioligand binding assay workflow.

Methodology:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled Tic derivative being tested.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Scintillation Counting: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways of Tic Derivative-Modulated Opioid Receptors

Tic derivatives that act on opioid receptors modulate downstream signaling cascades through G-protein coupled receptors (GPCRs).[6][14] Opioid receptors are coupled to inhibitory G-proteins (Gαi/o).

Opioid Receptor Signaling Pathway:

Caption: Opioid receptor signaling cascade.

Upon agonist binding of a Tic derivative, the following intracellular events are initiated:

-

G-Protein Activation: The opioid receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein.

-

Dissociation: The Gαi/o-GTP subunit dissociates from the βγ-subunits.

-

Downstream Effects:

-

The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The βγ-subunits can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).

-

The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating gene expression and cell growth.

-

Conclusion

The stereochemistry of Tic derivatives is a critical parameter that profoundly influences their pharmacological properties. A thorough understanding of the synthesis of stereochemically pure Tic-containing compounds, coupled with detailed conformational analysis and quantitative assessment of their interactions with biological targets, is essential for the rational design of novel therapeutics. The ability to control and characterize the stereochemistry of these molecules provides a powerful strategy for optimizing drug candidates with improved potency, selectivity, and desired functional activity. This guide has provided a comprehensive overview of the core principles and experimental methodologies that are fundamental to advancing research and development in this important area of medicinal chemistry.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Peptides developed against receptor binding sites of the E glycoprotein neutralize tick-borne encephalitis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. m.youtube.com [m.youtube.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pubcompare.ai [pubcompare.ai]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. revvity.com [revvity.com]

- 14. researchgate.net [researchgate.net]

Topic: Exploratory Studies of Tic-Containing Peptides

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptides are crucial molecules in biochemistry and pharmacology, but their therapeutic application is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to non-selective receptor binding. To overcome these limitations, medicinal chemists often incorporate constrained amino acids into peptide sequences. One such building block is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , a conformationally rigid analog of phenylalanine. The incorporation of Tic restricts the peptide backbone into a specific conformation, which can enhance binding affinity, improve selectivity for a particular receptor subtype, and increase resistance to enzymatic degradation.[1] This guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and experimental protocols relevant to the exploration of Tic-containing peptides as potential therapeutic agents.

Synthesis of Tic-Containing Peptides

The synthesis of Tic-containing peptides typically involves two key stages: the preparation of the Tic amino acid itself and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Synthesis of the Tic Moiety

The foundational method for synthesizing the Tic scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine, such as one derived from phenylalanine, with an aldehyde or ketone, followed by cyclization.[1] This process allows for the creation of the characteristic tetrahydroisoquinoline ring structure with stereocontrol, yielding discrete Tic building blocks ready for peptide synthesis.[1]

Incorporation into Peptides via SPPS

Once synthesized, the Fmoc-protected Tic residue can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow begins with the attachment of the C-terminal amino acid to a solid support (resin).[2] The peptide chain is then elongated in a stepwise manner by sequentially adding N-α-protected amino acids.[2] Each cycle involves the deprotection of the N-terminal group, followed by the coupling of the next amino acid.[2]

A critical consideration when the Tic residue is near the C-terminus is the potential for diketopiperazine formation, an unwanted side reaction. To mitigate this, using a sterically hindered resin, such as 2-chlorotrityl chloride resin , is preferred, especially if Tic is one of the first two amino acids in the sequence.[2]

Structure-Activity Relationship (SAR) Studies

The primary motivation for using Tic is to induce a specific, constrained conformation in a peptide. This rigidity can dramatically alter its biological activity. SAR studies systematically explore how this structural modification affects properties like receptor binding affinity and selectivity.

A prominent example is in the development of selective opioid receptor ligands. The mu (μ) and delta (δ) opioid receptors are important targets for analgesics, but cross-reactivity can lead to side effects. By replacing a flexible phenylalanine (Phe) residue with the rigid Tic moiety, researchers have successfully converted non-selective or agonist peptides into highly selective antagonists.[1]

For instance, replacing the C-terminal D-Phe in the potent μ-antagonist CTP with D-Tic resulted in TCTP, an antagonist with over 7,000-fold selectivity for the μ-receptor over the δ-receptor.[1] Similarly, modifying a μ-selective agonist by replacing D-Phe with Tic led to the creation of TIPP, a highly potent and selective δ-receptor antagonist.[1]

Quantitative SAR Data

The following table summarizes the quantitative impact of Tic incorporation on opioid receptor affinity and selectivity, based on cited literature.[1]

| Peptide | Sequence | Modification | Receptor | Affinity (IC50, nM) | Selectivity (Receptor Ratio) |

| CTP | H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 | Lead μ-Antagonist | μ | 3.7 | - |

| TCTP | H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-D-Tic -NH2 | D-Phe -> D-Tic | μ | - | μ/δ = 7,770 |

| TIPP | H-Tyr-Tic -Phe-Phe-NH2 | D-Phe -> Tic | δ | - | δ/μ = 1,410 |

Signaling Pathways of Tic-Peptide Targets

Tic-containing peptides are often designed to target G-protein coupled receptors (GPCRs), such as the opioid receptors. The mechanism of action involves modulating the intracellular signaling cascades initiated by these receptors.

Upon binding of a ligand (e.g., a Tic-peptide antagonist), the GPCR is stabilized in an inactive conformation, preventing its interaction with the intracellular heterotrimeric G-protein. This blockage inhibits the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, thereby preventing the dissociation of the G-protein into its Gα and Gβγ subunits. Consequently, downstream effector proteins, such as adenylyl cyclase, are not modulated, and the cellular response associated with receptor activation is blocked.

Key Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Tic-containing peptides.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic Tic-containing peptide using the Fmoc/tBu strategy.

-

Resin Selection and Loading:

-

Select a suitable resin. For C-terminal Tic peptides, 2-chlorotrityl chloride resin is recommended to prevent diketopiperazine formation.[2]

-

Swell the resin in Dichloromethane (DCM) for 30 minutes.

-

Dissolve the first Fmoc-protected amino acid and Diisopropylethylamine (DIEA) in DCM and add it to the swollen resin. Agitate for 1-2 hours.

-

Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIEA. Wash the resin thoroughly with DCM and Methanol and dry under vacuum.

-

-

Peptide Chain Elongation (One Coupling Cycle):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 5-10 minutes. Drain, repeat for another 10-15 minutes, then wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-amino acid (including Fmoc-Tic-OH) by dissolving it with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Agitate for 1-2 hours at room temperature.

-

Perform a ninhydrin test to confirm complete coupling. If incomplete, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat this cycle until the full peptide sequence is assembled.

-

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it.

-

Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Purification and Analysis:

-

Precipitate the crude peptide from the filtrate using cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide using mass spectrometry (MS).

-

Protocol: In Vitro Peptide Stability in Plasma

This protocol is adapted from methodologies used to assess the stability of peptides in biological fluids.[3]

-

Sample Preparation:

-

Prepare a stock solution of the purified Tic-containing peptide in an appropriate solvent (e.g., 20% acetonitrile in water).

-

Thaw human blood plasma (or other biological matrix) on ice.

-

Prepare reaction samples by diluting the peptide stock solution into the plasma to a final concentration of 10 µM in a 1:1 plasma/DPBS mixture.

-

-

Incubation:

-

Incubate the samples at 37°C in a shaking water bath.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

-

Protein Precipitation:

-

Immediately stop the enzymatic degradation in the aliquot by adding 3 volumes of ice-cold acetonitrile (ACN). This method has been shown to be effective for precipitating plasma proteins with minimal peptide loss.[3]

-

Vortex the sample vigorously and incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Analysis:

-

Carefully collect the supernatant, which contains the remaining peptide.

-

Analyze the amount of intact peptide in the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Quantify the peptide by measuring the Total Ion Chromatogram (TIC) area relative to a reference sample (time point 0).[3]

-

Plot the percentage of remaining peptide against time to determine the peptide's half-life in plasma.

-

References

Methodological & Application

Application Notes and Protocols for Incorporating H-Tic-Oet.HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tic-Oet.HCl, the ethyl ester hydrochloride salt of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained, non-proteinogenic amino acid. Its rigid structure makes it a valuable building block in the design of peptidomimetics and bioactive peptides with enhanced stability and receptor affinity. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its successful application in SPPS.

| Property | Value | Reference |

| IUPAC Name | ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | [1] |

| Synonym | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | [1] |

| CAS Number | 15912-56-8 | [1] |

| Molecular Formula | C12H16ClNO2 | [1] |

| Molecular Weight | 241.71 g/mol | |

| Physical Form | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Application in Solid-Phase Peptide Synthesis

The incorporation of constrained amino acids like this compound into a growing peptide chain requires careful optimization of coupling conditions to ensure high efficiency and minimize racemization. The bulky nature of the Tic side chain can present steric hindrance, potentially slowing down the coupling reaction.

Recommended Coupling Strategies

Several coupling reagents are suitable for SPPS. For sterically hindered amino acids such as this compound, the use of highly efficient activating agents is recommended. The choice of coupling reagent is critical for achieving high yields and purity.

| Coupling Reagent | Additive | Key Advantages |

| HBTU/HATU | HOBt/HOAt | High coupling efficiency, rapid reaction times, and suppression of racemization.[2] |

| PyBOP | Effective for sterically hindered amino acids. | |

| DIC | HOBt | Cost-effective and widely used, with HOBt added to suppress racemization.[3] |

Note: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is highly recommended to minimize the risk of racemization during the activation of the amino acid.[1][2][3]

Experimental Protocols

The following protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures and are adapted for the incorporation of this compound.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for the incorporation of this compound into a peptide sequence on a solid support.

1. Resin Swelling:

- Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

- Add dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5-10 minutes.

- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.

- Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

- Add the activated this compound solution to the deprotected resin.

- Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a ninhydrin test.

- Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

4. Capping (Optional but Recommended):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

- Wash the resin with DMF and DCM.

5. Cleavage and Deprotection:

- After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

- Precipitate the cleaved peptide in cold diethyl ether.

- Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Workflow for this compound Incorporation in SPPS

Caption: A generalized workflow for the incorporation of this compound using Fmoc-SPPS.

Potential Applications and Biological Activity

Peptides containing the 1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated a range of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Antifungal Activity

Several studies have shown that peptides incorporating the tetrahydroisoquinoline moiety exhibit potent antimicrobial and antifungal properties. These peptides can disrupt the cell membranes of pathogens, leading to cell death. This makes them promising leads for the development of new antibiotics to combat drug-resistant infections.

Signaling Pathway of Antimicrobial Peptides

Many antimicrobial peptides exert their effects by interacting with and disrupting the bacterial cell membrane. This can occur through various models, such as the barrel-stave, toroidal pore, or carpet model, all of which lead to membrane permeabilization and leakage of cellular contents.

Caption: A simplified model of the mechanism of action for membrane-disrupting antimicrobial peptides.

Conclusion

The incorporation of this compound into peptide sequences offers a powerful strategy for developing novel peptidomimetics with enhanced biological activity and stability. By employing optimized coupling protocols, researchers can efficiently synthesize these modified peptides for a wide range of applications in drug discovery and biomedical research. The information provided in these application notes serves as a comprehensive guide for the successful implementation of this compound in solid-phase peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for H-Tic-Oet.HCl Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tic-Oet.HCl, chemically known as (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is a conformationally constrained analog of phenylalanine ethyl ester. The rigid tetrahydroisoquinoline scaffold makes it a valuable building block in medicinal chemistry for the design of peptides, peptidomimetics, and other small molecules with defined three-dimensional structures. Incorporation of the Tic (tetrahydroisoquinoline-3-carboxylic acid) moiety can lead to compounds with enhanced biological activity, selectivity, and metabolic stability. Derivatives of tetrahydroisoquinoline have shown a wide range of biological activities, including antimicrobial, enzyme inhibitory, and receptor modulating properties.

These application notes provide detailed protocols for the solution-phase coupling of this compound with a standard N-protected amino acid, N-Boc-L-Phenylalanine, using common peptide coupling reagents.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |

| Synonyms | This compound |

| CAS Number | 15912-56-8 |

| Molecular Formula | C₁₂H₁₆ClNO₂ |

| Molecular Weight | 241.71 g/mol |

| Appearance | White to off-white solid |

| Storage | Store at 2-8°C in an inert atmosphere. |

Experimental Protocols

This section details two common and effective protocols for the solution-phase coupling of this compound with N-Boc-L-Phenylalanine to form the dipeptide Boc-Phe-Tic-Oet.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve coupling efficiency.

Materials:

-

N-Boc-L-Phenylalanine (Boc-Phe-OH)

-